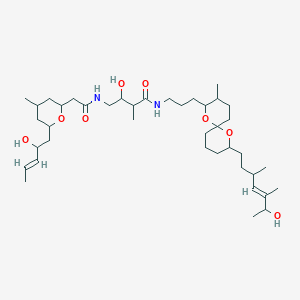

Concanamycin G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

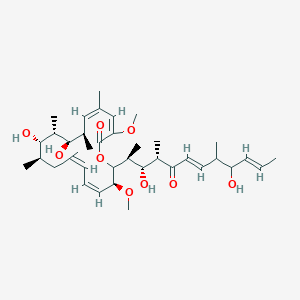

Concanamycin G is a natural product that belongs to the macrolide family of compounds. It was first isolated from the soil bacterium Streptomyces neyagawaensis in 1991. This compound has been found to exhibit potent biological activity, particularly as an inhibitor of the vacuolar-type ATPase (V-ATPase) proton pump. This enzyme is responsible for the acidification of intracellular compartments, and its inhibition by this compound has been shown to have a variety of physiological and biochemical effects.

Applications De Recherche Scientifique

Antiviral Properties

Concanamycins A and B, closely related to Concanamycin G, demonstrate potent inhibition of herpes simplex virus type 1 (HSV-1) replication. They effectively block the penetration of the virus into host cells and suppress the release of progeny viruses. These findings suggest potential antiviral applications of concanamycins, including this compound (Hayashi et al., 2001).

Antimalarial Activity

Concanamycin A, another analogue of this compound, exhibits significant inhibitory effects on Plasmodium falciparum growth, indicating potential antimalarial applications. When used in combination with pyronaridine, an additive effect against malaria is observed (Auparakkitanon & Wilairat, 2006).

Osteoporosis Treatment

The potent inhibition of vacuolar (V-type) ATPase by concanamycin A suggests potential use in osteoporosis treatment. The gene cluster responsible for biosynthesis of concanamycin A has been identified, facilitating combinatorial engineering for therapeutic applications (Haydock et al., 2005).

Inhibition of Intracellular Protein Trafficking

Concanamycin A and related compounds like bafilomycin are known for their ability to interfere with intracellular protein trafficking in both animal and plant cells, leading to vacuolation of the Golgi apparatus. This suggests their utility in studies involving intracellular transport mechanisms (Robinson et al., 2004).

Inhibitor Binding Studies

The high-affinity binding of concanamycin to the V-ATPase proteolipid subunit, as demonstrated in biochemical studies, provides insights into the molecular mechanisms of V-ATPase inhibitors. This could inform the development of new drugs targeting V-ATPases (Whyteside et al., 2005).

Apoptosis Induction in Cancer Research

Concanamycin A's ability to induce apoptosis in certain cell lines, including B cell hybridoma, highlights its potential application in cancer research and therapy. It induces DNA fragmentation and apoptosis through a Bcl-2-inhibiting mechanism (Hashimoto et al., 2001).

HIV Treatment

Concanamycin A has shown promise in enhancing the immune-mediated clearance of HIV-infected cells. It inhibits the HIV-encoded Nef protein, thereby restoring MHC-I expression and promoting clearance by cytotoxic T lymphocytes (Painter et al., 2020).

Propriétés

Numéro CAS |

144730-82-5 |

|---|---|

Formule moléculaire |

C12H15NO |

Poids moléculaire |

660.9 g/mol |

Nom IUPAC |

(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S)-18-[(2S,3R,4S,6E,10E)-3,9-dihydroxy-4,8-dimethyl-5-oxododeca-6,10-dien-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24?,25-,26-,27-,28+,29+,30?,32+,34+,35-,36+,37?/m1/s1 |

Clé InChI |

QPGTXBRGXJNRGI-XRSZMTPCSA-N |

SMILES isomérique |

C/C=C/C(C(C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)C1[C@H](/C=C\C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O1)\OC)/C)C)O)C)O)C)\C)OC)O)O |

SMILES |

CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |

SMILES canonique |

CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |

Synonymes |

concanamycin G |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)